Afobazol

Description

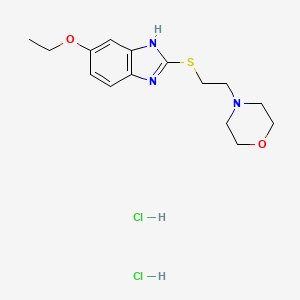

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSRFAUFQZYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938369 | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189638-30-0, 173352-39-1 | |

| Record name | Afobazole dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: The Multimodal Mechanism of Action of Fabomotizole (Afobazol)

Executive Summary

Fabomotizole (Afobazol) represents a paradigm shift in anxiolytic pharmacodynamics. Unlike benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor, Fabomotizole functions primarily as a chaperone-dependent agonist of the Sigma-1 receptor (σ1R). This unique mechanism allows it to exert potent anxiolytic and neuroprotective effects without the sedative, hypnotic, or muscle-relaxant side effects associated with direct GABAergic ligands.

This whitepaper provides a rigorous technical analysis of Fabomotizole’s molecular targets, specifically its role in stabilizing σ1R function during oxidative stress, its secondary interactions with MT1/MT3 receptors, and its reversible inhibition of MAO-A.

Molecular Target Profile

Fabomotizole is a "selectively non-selective" ligand. Its efficacy stems from a specific hierarchy of binding affinities, primarily targeting the Sigma-1 receptor and Quinone Reductase 2 (formerly MT3 receptor).

Quantitative Binding Data

The following table summarizes the binding constants (

| Target Protein | Interaction Type | Affinity ( | Physiological Consequence |

| Sigma-1 Receptor (σ1R) | Agonist | Chaperone activation; membrane stabilization; neuroprotection.[1][2] | |

| MT3 Receptor (NQO2) | Antagonist/Inhibitor | Reduction of oxidative stress; regulation of quinone metabolism.[1][3] | |

| MAO-A | Reversible Inhibitor | Mild increase in monoamine availability; antidepressant-like effects. | |

| MT1 Receptor | Weak Agonist | Minor contribution to circadian rhythm regulation. | |

| GABA-A Receptor | Indirect Modulator | No Direct Binding | Prevents stress-induced downregulation of the benzodiazepine site.[4][5] |

Note: The metabolite M-11 exhibits higher affinity for the MT3 receptor (

Mechanism of Action: The Sigma-1 Chaperone Cascade

The core of Fabomotizole’s action is the Sigma-1 Receptor Translocation Pathway . The σ1R is an endoplasmic reticulum (ER)-resident chaperone protein.[1] Under cellular stress (e.g., oxidative stress, excitotoxicity), σ1R translocates from the mitochondrion-associated ER membrane (MAM) to the plasma membrane.

Pathway Logic

-

Ligand Binding: Fabomotizole binds to σ1R at the ER.[6]

-

Chaperone Dissociation: This binding facilitates the dissociation of σ1R from BiP (Binding immunoglobulin protein), activating the chaperone.

-

Translocation: Activated σ1R translocates to the plasma membrane and nuclear envelope.

-

Ion Channel Modulation: At the membrane, σ1R interacts with voltage-gated calcium channels and potassium channels, preventing calcium overload.

-

GABAergic Rescue: Crucially, σ1R stabilizes the GABA-A receptor complex, preventing the conformational changes caused by stress that typically render the receptor insensitive to endogenous inhibition.

Visualization of Signaling Pathways

Figure 1: The Sigma-1 chaperone translocation pathway illustrating the indirect rescue of GABAergic function.

Experimental Validation Protocols

To validate these mechanisms, researchers must employ a combination of in vitro binding assays and in vivo behavioral models using specific antagonists.

Protocol A: Radioligand Binding Assay (Sigma-1 Validation)

Objective: Determine the affinity (

Reagents:

-

Radioligand:

-Pentazocine (Specific σ1R agonist).[1] -

Tissue: Rat brain membrane homogenates (P2 fraction) or HT-22 cells.

-

Buffer: 50 mM Tris-HCl (pH 7.4).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000

for 20 mins. Resuspend pellet. -

Incubation: Prepare assay tubes containing:

-

100

membrane suspension. -

25

-

25

Fabomotizole (Concentration range:

-

-

Equilibrium: Incubate at 37°C for 120 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

Protocol B: Behavioral Validation (Elevated Plus Maze with Antagonists)

Objective: Prove that the anxiolytic effect is σ1R-dependent and not direct GABAergic stimulation.

Experimental Logic: If Fabomotizole acts via σ1R, its effect should be blocked by a selective σ1R antagonist (e.g., BD-1047) but not necessarily by flumazenil (in the same manner as diazepam).

Workflow:

-

Subjects: Male BALB/c mice (highly anxiety-prone phenotype).[2][7]

-

Groups (n=10/group):

-

Vehicle (Control).

-

Fabomotizole (10 mg/kg, i.p.).

-

BD-1047 (σ1R Antagonist) + Fabomotizole.[7]

-

Diazepam (Positive Control).

-

-

Dosing: Administer Antagonist 30 mins prior to Fabomotizole. Administer Fabomotizole 30 mins prior to testing.[2][3]

-

Testing: Place mouse in center of Elevated Plus Maze (EPM).[7] Record time spent in Open Arms vs. Closed Arms for 5 minutes.

-

Result Interpretation: Fabomotizole increases Open Arm time. Pre-treatment with BD-1047 completely abolishes this effect, confirming σ1R dependence.

Experimental Logic Diagram

Figure 2: Workflow correlating in vitro affinity with in vivo functional blockade to confirm mechanism.

References

-

Seredenin, S. B., & Voronin, M. V. (2009). Neuroreceptor mechanisms of the afobazole effect. Eksperimental'naya i Klinicheskaya Farmakologiya, 72(1), 3–11.[]

-

Voronin, M. V., et al. (2023). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Investigation of the Anxiolytic Effects.[4][5][9] International Journal of Molecular Sciences, 24(11), 9529.

-

Cuevas, J., et al. (2011). Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors. Journal of Pharmacology and Experimental Therapeutics, 339(1), 152-160.

-

Seredenin, S. B., et al. (2016). Role of Sigma-1 Receptors in the Anxiolytic Action of Fabomotizole. Bulletin of Experimental Biology and Medicine, 161, 775–778.

-

Voronin, M. V., et al. (2021). Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole. International Journal of Molecular Sciences, 22(10), 5238.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Fabomotizole? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Fabomotizole (Afobazole): Sigma-1 Receptor Binding Kinetics and Chaperone-Mediated Signaling

[1][2][3][4][5]

Executive Summary

Fabomotizole (Afobazole) represents a paradigm shift in anxiolytic pharmacology. Originally investigated for its potential GABAergic interactions, rigorous radioligand binding studies have reclassified the compound as a Sigma-1 receptor (

Molecular Mechanism & Binding Kinetics

The Affinity Profile

Fabomotizole does not exhibit the nanomolar "super-binding" affinity characteristic of

Table 1: Fabomotizole Binding Affinity Profile (

| Target Receptor | Functional Role | Reference | |

| Sigma-1 ( | 5.9 | Agonist / Chaperone | Seredenin et al. (2009) |

| MT3 (NQO2) | 0.97 | Antioxidant regulation | Seredenin et al. (2009) |

| MAO-A | 3.6 | Monoamine regulation | Seredenin et al. (2009) |

| MT1 Receptor | 16 | Weak interaction | Seredenin et al. (2009) |

| GABA-A | > 100 | No direct binding | Seredenin et al. (2009) |

The Chaperone Signaling Cascade

The therapeutic efficacy of Fabomotizole stems from its ability to mobilize

Figure 1: Fabomotizole-induced Sigma-1 receptor translocation and downstream neuroprotective signaling.

Experimental Protocol: Radioligand Binding Assay

To validate Fabomotizole affinity, researchers must use a competitive displacement assay. The gold standard radioligand for

Materials & Reagents

-

Tissue Source: Male Wistar rat brain (P2 fraction) or Guinea Pig liver (highest

R density). -

Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).

-

Test Compound: Fabomotizole dihydrochloride (dissolved in DMSO/Buffer).

-

Non-Specific Binder (NSB): Haloperidol (10

M) or unlabeled (+)-Pentazocine (10 -

Buffer: 50 mM Tris-HCl (pH 7.4 at 37°C).

Step-by-Step Methodology

-

Membrane Preparation (P2 Fraction):

-

Homogenize tissue in ice-cold 50 mM Tris-HCl.

-

Centrifuge at 1,000

for 10 min to remove nuclei/debris. -

Collect supernatant and centrifuge at 20,000

for 20 min. -

Resuspend pellet in buffer. Repeat wash step twice to remove endogenous ligands.

-

-

Assay Setup:

-

Total Binding: Membrane + -Pentazocine (3 nM).

-

Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (10

M). -

Experimental: Membrane + Radioligand + Fabomotizole (

M to

-

-

Incubation:

-

Incubate samples at 37°C for 90 minutes . (Note: Equilibrium is slower for moderate affinity ligands).

-

-

Termination:

-

Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

-

Wash filters

with 5 mL ice-cold buffer.

-

-

Quantification:

-

Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

-

Workflow Visualization

Figure 2: Competitive radioligand binding workflow for determining Fabomotizole Ki values.

Data Analysis & Interpretation

Calculating

Convert the

- : Concentration of radioligand used (e.g., 3 nM).

- : Dissociation constant of -Pentazocine (typically ~3-5 nM in rat brain).

Interpreting the Result (5.9 M)

Researchers often mistake the micromolar

-

High Affinity (

< 10 nM): Typical of antagonists (e.g., Haloperidol) that lock the receptor. -

Moderate Affinity (

References

-

Seredenin, S. B., & Voronin, M. V. (2009).[4][5] Neuroreceptor mechanisms of the afobazole effect. Pharmaceutical Chemistry Journal, 43(9), 489-494.

-

Seredenin, S. B., et al. (2009).[5][6][7] Interaction of afobazole with sigma-1 receptors.[8][2][9][3][6][7][10] Bulletin of Experimental Biology and Medicine, 148(1), 42-44.[6]

-

Voronin, M. V., et al. (2021).[11] Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole.[2][1][9][3][12] International Journal of Molecular Sciences, 22(11), 5455.

-

Ganapathy, M. E., et al. (1999). Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders. Journal of Pharmacology and Experimental Therapeutics. (Protocol Reference).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Fabomotizole? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Fabomotizole (Afobazol) as a Sigma-1 Chaperone Modulator of the BDNF Axis

Executive Summary

Fabomotizole (Afobazol) represents a distinct class of neuroactive compounds that diverges from traditional benzodiazepine pharmacology.[1] Instead of modulating GABA-A receptors directly, it acts as a selective agonist of the Sigma-1 Receptor (Sig-1R) and a regulator of the MT1/MT3 melatonin receptor sites.

This technical guide analyzes the mechanistic causality between Fabomotizole administration and the preservation of Brain-Derived Neurotrophic Factor (BDNF) expression. Unlike direct neurotrophin mimetics, Fabomotizole functions primarily as a chaperone modulator , stabilizing the Endoplasmic Reticulum (ER)-Mitochondria interface to prevent the calcium dysregulation that typically downregulates BDNF during ischemic or oxidative stress.

Part 1: The Pharmacological Mechanism

The Sigma-1 Chaperone Complex

To understand how Fabomotizole influences BDNF, one must first understand its action at the Mitochondria-Associated Membrane (MAM) .

-

Resting State: In the absence of cellular stress, Sig-1R forms a complex with the Binding Immunoglobulin Protein (BiP/GRP78 ) at the ER membrane.

-

Agonist Activation: Fabomotizole binding causes Sig-1R to dissociate from BiP.

-

Translocation & Chaperoning: The activated Sig-1R translocates to the MAM, where it stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R ).

-

Calcium Regulation: This stabilization prevents massive

efflux from the ER into the mitochondria, blocking the mitochondrial permeability transition pore (mPTP) opening and subsequent apoptosis.

The BDNF Connection (The "Preservation" Hypothesis)

Research indicates that Fabomotizole does not indiscriminately boost BDNF in healthy tissue; rather, it prevents the pathological downregulation of BDNF.

-

Pathway: Sig-1R activation triggers the PLC-

/IP3 pathway and potentially the ERK1/2 cascade. -

Outcome: Phosphorylation of CREB (cAMP response element-binding protein), which binds to the promoter region of the Bdnf gene, maintaining transcription even under ischemic conditions.

Visualization: The Signaling Cascade

The following diagram illustrates the molecular pathway from Fabomotizole binding to BDNF gene transcription.

Caption: Figure 1. Fabomotizole-induced Sigma-1 receptor activation leads to calcium stabilization and downstream CREB-mediated BDNF expression.

Part 2: Preclinical Evidence & Data Synthesis

The neuroprotective efficacy of Fabomotizole is most evident in models of ischemia and emotional stress . The drug exhibits a wide therapeutic window, showing efficacy even when administered 24 hours post-insult.[2]

Comparative Data: BDNF Expression Levels

The following table synthesizes data from key studies (e.g., Seredenin et al., Cuevas et al.) regarding BDNF protein levels in the hippocampus and striatum under stress conditions.[3]

| Experimental Condition | Treatment Group | BDNF Level (% of Control) | Physiological Outcome |

| Healthy Control | Vehicle | 100% | Baseline Neuroplasticity |

| Ischemia (MCAO) / Stress | Vehicle | 45 - 60% | Neuronal Apoptosis, Cognitive Deficit |

| Ischemia / Stress | Fabomotizole (5-10 mg/kg) | 85 - 95% | Preserved Neuronal Density, Functional Recovery |

| Ischemia | Fabomotizole + BD-1047* | 50 - 60% | Neuroprotection Abolished |

*Note: BD-1047 is a selective Sigma-1 antagonist, confirming the mechanism is Sig-1R dependent.

Part 3: Experimental Protocols

Protocol A: In Vivo Ischemic Stroke Model (MCAO)

Objective: Determine if delayed Fabomotizole treatment rescues BDNF levels and reduces infarct volume.

-

Subject Preparation: Use adult male Sprague-Dawley rats or BALB/c mice.

-

Induction: Perform permanent Middle Cerebral Artery Occlusion (MCAO) via intraluminal filament.

-

Therapeutic Window Dosing (Critical Step):

-

Group A (Early): Administer Fabomotizole (5 mg/kg, i.p.) 1 hour post-occlusion.

-

Group B (Delayed): Administer Fabomotizole (5 mg/kg, i.p.) 24 hours post-occlusion.

-

Group C (Antagonist Control): Co-administer BD-1047 (3 mg/kg) to validate Sig-1R specificity.

-

-

Tissue Collection: Sacrifice animals at 96 hours post-injury.

-

Analysis:

-

IHC: Stain coronal sections for NeuN (neurons) and BDNF.

-

ELISA: Homogenize ipsilateral hippocampus; normalize total protein; quantify BDNF (pg/mg).

-

Protocol B: In Vitro Oxygen-Glucose Deprivation (OGD)

Objective: Isolate the cellular mechanism of BDNF preservation.

-

Culture: Primary cortical neurons (DIV 10-14).

-

Pre-Treatment: Incubate cultures with Fabomotizole (10

M, 30 -

Insult: Replace media with glucose-free buffer; place in hypoxia chamber (

) for 2 hours. -

Reperfusion: Return to normal media (containing Fabomotizole) for 24 hours.

-

Readout:

-

qPCR: Extract RNA to measure Bdnf mRNA levels relative to Gapdh.

-

Ca2+ Imaging: Use Fura-2 AM to monitor intracellular calcium; Fabomotizole should blunt the cytosolic

spike.

-

Visualization: Experimental Workflow

Caption: Figure 2.[1] In vitro workflow for assessing Fabomotizole-mediated neuroprotection against Oxygen-Glucose Deprivation.

Part 4: Translational Implications

For drug development professionals, Fabomotizole offers a unique profile:

-

Non-Sedating: Unlike benzodiazepines, it does not impair motor function, making it viable for ambulatory patients requiring neuroprotection.

-

Dual-Action: It addresses both the anxiolytic need (via Sig-1R modulation of neurotransmission) and the neurotrophic need (via BDNF preservation).

-

Stroke Recovery: The efficacy of delayed administration (up to 24h) suggests potential utility in post-acute stroke rehabilitation, a phase where few pharmacological interventions exist.

References

-

Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors. Source:[4][5] Journal of Pharmacology and Experimental Therapeutics (2011).[5] URL:[Link]

-

Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes. Source: Neurobiology of Disease (2014). URL:[Link]

-

Effects of afobazole on the BDNF content in brain structures of inbred mice with different phenotypes of emotional stress reaction. Source: Eksperimental'naia i Klinicheskaia Farmakologiia (2009).[5] URL:[Link]

-

Sigma-1 receptor chaperone at the ER-mitochondrion interface mediates the mitochondrion-ER-nucleus signaling for cellular survival. Source:[6] PLoS One (2013).[6] URL:[Link][5][6]

-

Neuroprotective effects of afobazol in experimental cerebral hemorrhage. Source: Bulletin of Experimental Biology and Medicine (2006). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effects of afobazole on the BDNF content in brain structures of inbred mice with different phenotypes of emotional stress reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole - PMC [pmc.ncbi.nlm.nih.gov]

role of MT1 and MT3 receptors in Afobazol action

An In-depth Technical Guide on the Role of MT1 and MT3 Receptors in the Action of Afobazole

Abstract

Afobazole (fabomotizole) is a non-benzodiazepine anxiolytic agent with a distinct pharmacological profile that confers both anxiolytic and neuroprotective properties without sedative or myorelaxant effects.[1][2] While its interaction with the sigma-1 (σ1) receptor is a well-established primary mechanism of action, Afobazole's engagement with other neuroreceptor systems, specifically the melatonin MT1 and MT3 receptors, contributes significantly to its unique therapeutic effects.[3][4] This technical guide provides a comprehensive analysis for researchers and drug development professionals on the specific roles of MT1 and MT3 receptors in Afobazole's molecular mechanism. We will dissect the binding affinities, explore the downstream signaling consequences of these interactions, present a synergistic hypothesis for Afobazole's polypharmacology, and detail the key experimental protocols required to investigate these interactions.

The Multi-Target Pharmacological Profile of Afobazole

Afobazole's departure from classical anxiolytic mechanisms, such as direct GABA-A receptor modulation, is central to its favorable side-effect profile.[3][5] Its efficacy is rooted in a complex interplay with multiple intracellular and membrane-bound targets. Radioligand binding studies have quantitatively characterized Afobazole's affinity for several key neuroreceptors, revealing a nuanced, multi-target engagement strategy.[6][7] While the sigma-1 receptor is a principal target, the melatonergic system is also directly modulated.[5][8]

The binding affinities, expressed as the inhibition constant (Kᵢ), quantify the concentration of Afobazole required to occupy 50% of the receptors in vitro. This data is crucial for understanding the potential physiological relevance of each interaction at therapeutic concentrations.

| Target Receptor/Enzyme | Binding Affinity (Kᵢ) | Implied Primary Role | Reference |

| MT3 Receptor (NQO2) | 0.97 µM | Cytoprotection, Antioxidant Response | [5][6][8] |

| Sigma-1 (σ1) Receptor | 5.9 µM | Neuroprotection, Anxiolysis, Ca²⁺ Regulation | [4][6][8] |

| Monoamine Oxidase A (MAO-A) | 3.6 µM | Neurotransmitter Modulation | [6][8] |

| MT1 Receptor | 16 µM | Circadian Modulation, Anxiolysis | [5][6] |

This binding profile suggests that at therapeutic concentrations, Afobazole is most likely to engage MT3 and σ1 receptors, with potential contributions from MAO-A and MT1 modulation. This guide will focus specifically on the implications of the MT1 and MT3 receptor interactions.

The Role of the MT1 Receptor: A Modulatory Influence

MT1 Receptor Fundamentals and Signaling

The Melatonin Receptor 1 (MT1) is a G-protein coupled receptor (GPCR) that, along with the MT2 receptor, mediates the central physiological effects of melatonin.[9] These receptors are integral to the regulation of circadian rhythms, sleep-wake cycles, and have been implicated in the pathophysiology of mood and anxiety disorders.[9][10]

Upon activation by an agonist like melatonin, the MT1 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein complex. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.[11][12] MT1 can also couple to Gαq proteins, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium (Ca²⁺).[13][14] These pathways collectively allow MT1 to influence neuronal firing rates and phase-shift circadian rhythms.[9]

Afobazole's Interaction with the MT1 Receptor

Afobazole demonstrates a direct, albeit moderate, binding affinity for the MT1 receptor (Kᵢ ≈ 16 µM).[5][7] This interaction is of lower affinity compared to its primary targets. Consequently, the causality behind this interaction is likely modulatory rather than being the principal driver of its anxiolytic effect.

Field Insight: In drug development, a lower-affinity interaction does not negate therapeutic relevance. In the context of a polypharmacological agent, such interactions can contribute to a broader, more nuanced clinical effect. The disruption of circadian rhythms is a common comorbidity in anxiety disorders.[9] Afobazole's engagement with the MT1 receptor, even if not at high affinity, may contribute to the restoration of circadian stability, thereby augmenting its primary anxiolytic action. This could partially explain its efficacy in treating adjustment disorders and neurasthenia, where stress-related disruptions of sleep and daily rhythms are prevalent.[15][16]

The Role of the MT3 Receptor: A Hub for Cytoprotection

MT3 Receptor: The Quinone Reductase 2 (NQO2) Enzyme

The designation "MT3 receptor" is historically derived from a melatonin binding site with a pharmacological profile distinct from the GPCRs MT1 and MT2.[17] Subsequent research authoritatively identified MT3 as the cytosolic flavoenzyme NQO2 (NRH:quinone oxidoreductase 2).[18][19] This identification is critical: it means that Afobazole's interaction with MT3 is not a cell-surface signaling event but an engagement with an intracellular enzyme involved in redox cycling and detoxification.[20][21]

NQO2's primary function is the two-electron reduction of quinones, but its inability to efficiently use common cofactors like NAD(P)H raises questions about its precise cellular role, suggesting it may also function in cell signaling.[21] Its modulation has been linked to cellular protection against oxidative stress.

Afobazole's High-Affinity Interaction with MT3/NQO2

Afobazole binds to the MT3 site with a Kᵢ of approximately 0.97 µM, indicating a significantly higher affinity for this target than for MT1.[6][7][8] This strong interaction suggests a physiologically relevant role in its mechanism of action.

Research has demonstrated that Afobazole exerts a cytoprotective effect against menadione-induced genotoxicity in vitro, a process that is partially mediated by its interaction with the MT3/NQO2 enzyme.[6] The additive cytoprotective effects observed when combining Afobazole with sigma-1 agonists, and the reduction of this effect by sigma-1 antagonists, strongly suggests a dual mechanism.[6][22]

Causality Hypothesis: Afobazole's high-affinity binding to NQO2 likely modulates the enzyme's activity, influencing the cellular redox state. This action, combined with the σ1 receptor-mediated stabilization of intracellular Ca²⁺ homeostasis and mitochondrial function, creates a powerful, multi-pronged defense against cellular stress and damage.[6][23] This dual engagement provides a mechanistic basis for the neuroprotective effects observed for Afobazole in models of oxidative stress, glutamate toxicity, and ischemia.[24][25]

An Integrated, Synergistic Mechanism of Action

The therapeutic profile of Afobazole is best understood not by examining each target in isolation, but by synthesizing their contributions into a cohesive, synergistic model. Afobazole's unique non-sedating anxiolysis and neuroprotection likely emerge from the concurrent modulation of these distinct cellular pathways.

Expert Synthesis: The primary anxiolytic and neuroprotective effects are likely driven by σ1 receptor agonism, which modulates ion channels and ensures proper protein folding and mitochondrial function under stress.[8][23] This is powerfully supplemented by the high-affinity interaction with MT3/NQO2, which provides a direct mechanism for managing oxidative stress and protecting cellular integrity.[6] The lower-affinity modulation of MT1 serves as a tertiary layer of action, potentially helping to normalize the neurobiological rhythms that are frequently disturbed in anxiety states, thus contributing to overall well-being without inducing sedation.[9]

Key Experimental Methodologies

To validate and further explore the interactions of Afobazole with MT1 and MT3, specific and robust experimental protocols are required. The following sections detail the core methodologies.

Protocol: Radioligand Competition Binding Assay for MT1/MT3

Objective: To determine the binding affinity (Kᵢ) of Afobazole for MT1 and MT3 receptors by measuring its ability to compete with a high-affinity radiolabeled ligand.

Causality: This assay directly quantifies the physical interaction between the drug and its target. The resulting Kᵢ value is fundamental for assessing the potential for a physiological effect at clinically relevant concentrations.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a stable cell line expressing high levels of the human receptor of interest (e.g., CHO-hMT1 cells for MT1) or from tissues known to express the receptor (e.g., hamster brain for MT3).[26][27]

-

Radioligand Selection:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of unlabeled Afobazole (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium. For MT1, this is typically 2-4 hours at 37°C.[26] For MT3, due to its rapid kinetics, incubations are often shorter and performed at 4°C.[27]

-

Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration onto glass fiber filters (e.g., Filtermat A). Wash the filters with ice-cold buffer to remove non-specifically bound ligand.[26]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Afobazole. Use non-linear regression analysis (one-site competition model) to determine the IC₅₀ value (the concentration of Afobazole that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Protocol: In Vitro Cytoprotection Comet Assay

Objective: To quantify the ability of Afobazole to protect cells from DNA damage induced by an oxidative stressor and to determine the contribution of the MT3/NQO2 receptor.

Causality: The Comet Assay (Single-Cell Gel Electrophoresis) provides direct visual and quantitative evidence of DNA damage at the single-cell level. By observing a reduction in DNA damage in the presence of Afobazole, a cytoprotective effect is established. Using receptor antagonists allows for the dissection of the pathway responsible for this protection.

Methodology:

-

Cell Culture: Use a suitable cell line, such as bone marrow cells or HT-22 hippocampal cells.[6][24]

-

Pre-incubation (Antagonist Group): For antagonist experiments, pre-incubate a subset of cells with a selective antagonist for a specific receptor (e.g., a selective σ1 antagonist like BD-1047) to block that pathway.[6]

-

Drug Treatment: Incubate cells with varying concentrations of Afobazole.

-

Induction of Damage: Expose the cells to a genotoxic agent that induces oxidative stress, such as menadione or hydrogen peroxide.[6][24] Include positive (agent only) and negative (vehicle only) control groups.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.

-

Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will relax and migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Use image analysis software to quantify the extent of DNA damage for at least 50-100 cells per sample. The primary metric is "% Tail DNA" (the percentage of total DNA fluorescence in the tail). A statistically significant reduction in % Tail DNA in Afobazole-treated groups compared to the positive control indicates cytoprotection. A reversal of this protection in the antagonist group implicates the blocked receptor.[6]

Conclusion and Future Directions

The molecular action of Afobazole is a compelling example of rational polypharmacology. While the σ1 receptor is a cornerstone of its anxiolytic and neuroprotective effects, this guide has illuminated the critical and distinct contributions of the MT1 and MT3 receptors. The high-affinity interaction with the MT3 receptor (NQO2) provides a robust mechanism for cytoprotection via modulation of intracellular redox pathways. The lower-affinity engagement of the MT1 receptor offers a potential pathway for modulating circadian and mood-related neurocircuitry, complementing the primary anxiolytic action without inducing sedation.

Future research should focus on:

-

Deconvolution of in vivo effects: Utilizing selective MT1 and MT3/NQO2 antagonists or knockout animal models in behavioral paradigms of anxiety to definitively parse the contribution of each receptor to the overall anxiolytic effect of Afobazole.

-

Downstream NQO2 signaling: Elucidating the precise downstream consequences of Afobazole's binding to NQO2. Investigating its impact on specific quinone substrates and the subsequent effects on cellular signaling cascades.

-

Clinical Correlation: Exploring whether genetic polymorphisms in MT1 or NQO2 genes correlate with patient response to Afobazole therapy, paving the way for a personalized medicine approach.

By understanding this multi-target mechanism, researchers and clinicians can better appreciate the unique therapeutic niche of Afobazole and guide the development of future anxiolytics with improved efficacy and safety profiles.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fabomotizole? [Online].

-

Cuevas, J., Behensky, A., Deng, W., & Katnik, C. (2011). Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors. Journal of Pharmacology and Experimental Therapeutics, 339(1), 152-160. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Fabomotizole. [Online]. Available: [Link]

-

Neznamov, G. G., Siuniakov, S. A., Chumakov, D. V., Bochkarev, V. K., & Seredenin, S. B. (2001). [Clinical study of the selective anxiolytic agent afobazol]. Eksperimental'naia i klinicheskaia farmakologiia, 64(2), 15–19. [Online]. Available: [Link]

-

Pandi-Perumal, S. R., Trakht, I., Srinivasan, V., Spence, D. W., Maestroni, G. J. M., Zisapel, N., & Cardinali, D. P. (2008). The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. CNS Drugs, 22(5), 365-383. [Online]. Available: [Link]

-

Ahmed, R. (2010). Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle. VCU Theses and Dissertations. [Online]. Available: [Link]

-

Zenina, T. A., Gavrish, I. V., Gudasheva, T. A., & Seredenin, S. B. (2005). [Neuroprotective properties of afobazol in vitro]. Eksperimental'naia i klinicheskaia farmakologiia, 68(4), 19-21. [Online]. Available: [Link]

-

Troscriptions. (2024, April 11). Melatonin in Easing Depression and Anxiety. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1.... [Online]. Available: [Link]

-

Kadnikov, I. A., Verbovaya, E. R., Voronkov, D. N., Voronin, M. V., & Seredenin, S. B. (2020). Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson's Disease. International Journal of Molecular Sciences, 21(20), 7609. [Online]. Available: [Link]

-

Cecon, E., Oishi, A., & Jockers, R. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Online]. Available: [Link]

-

Behensky, A., Yasny, I., Shuster, A., Seredenin, S., Petrov, A., & Cuevas, J. (2013). Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes. Neuroscience, 250, 669-680. [Online]. Available: [Link]

-

Voronin, M. V., Kadnikov, I. A., & Seredenin, S. B. (2016). Contribution of Sigma-1 receptor to cytoprotective effect of afobazole. Pharmacology research & perspectives, 4(5), e00259. [Online]. Available: [Link]

-

Aziriova, S., Svobodova, I., Zeman, M., & Simko, F. (2022). Melatonin as a Potential Approach to Anxiety Treatment. International Journal of Molecular Sciences, 23(24), 16187. [Online]. Available: [Link]

-

SciSpace. (2010). Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle. [Online]. Available: [Link]

-

Seredenin, S. B., Antipova, T. A., Voronin, M. V., Kurchashova, S. Y., & Kuimov, A. N. (2009). Interaction of Afobazole with σ1-Receptors. Bulletin of Experimental Biology and Medicine, 148(1), 42-44. [Online]. Available: [Link]

-

Antipova, T. A., Sapozhnikova, T. A., Bakhtina, L. Y., & Seredenin, S. B. (2019). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I—Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. International Journal of Molecular Sciences, 20(17), 4268. [Online]. Available: [Link]

- Patsnap Synapse. (2024, June 14). What is Fabomotizole used for? [Online].

-

Liu, K., He, J., & Xu, A. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5519. [Online]. Available: [Link]

-

Leung, C., & Shilton, B. H. (2021). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). Archives of Biochemistry and Biophysics, 701, 108816. [Online]. Available: [Link]

-

ResearchGate. (2022, December 14). Melatonin as a Potential Approach to Anxiety Treatment. [Online]. Available: [Link]

-

Syunyakov, T. S., & Neznamov, G. G. (2016). [Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 116(10), 33-42. [Online]. Available: [Link]

-

Neznamov, G. G., Siuniakov, S. A., Teleshova, E. S., Chumakov, D. V., Mametova, L. E., & Seredenin, S. B. (2010). [Anxiolytic afobazole action self-evaluated by patients with anxiety-asthenic disorders]. Eksperimental'naia i klinicheskaia farmakologiia, 73(9), 6-12. [Online]. Available: [Link]

-

Seredenin, S. B., & Voronin, M. V. (2009). Neuroreceptor mechanisms involved in the action of afobazole. Eksperimental'naia i Klinicheskaia Farmakologiia, 72(1), 3-11. [Online]. Available: [Link]

-

Aziriova, S., Svobodova, I., Zeman, M., & Simko, F. (2022). Melatonin as a Potential Approach to Anxiety Treatment. International Journal of Molecular Sciences, 23(24), 16187. [Online]. Available: [Link]

-

Boutin, J. A. (2020). Is There Sufficient Evidence that the Melatonin Binding Site MT3 Is Quinone Reductase 2? Molecules, 25(23), 5536. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Melatonin receptor. [Online]. Available: [Link]

-

Nosjean, O., Nicolas, J. P., Klupsch, F., Delagrange, P., Canet, E., & Boutin, J. A. (2001). Organs from mice deleted for NRH:quinone oxidoreductase 2 are deprived of the melatonin binding site MT3. Journal of Biological Chemistry, 276(23), 20776-20780. [Online]. Available: [Link]

-

Inxight Drugs. (n.d.). FABOMOTIZOLE. [Online]. Available: [Link]

-

Antipova, T. A., Sapozhnikova, T. A., Bakhtina, L. Y., & Seredenin, S. B. (2019). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I—Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. International Journal of Molecular Sciences, 20(17), 4268. [Online]. Available: [Link]

-

Leung, C., & Shilton, B. H. (2021). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). Archives of Biochemistry and Biophysics, 701, 108816. [Online]. Available: [Link]

-

Stauch, B., & Cherezov, V. (2019). Structural Insights into Melatonin Receptors. Biochemistry, 58(37), 3844-3846. [Online]. Available: [Link]

-

Carretero, M., Castan, S., Garcia-Navas, R., Arraztoa, J. A., & Tosini, G. (2012). MT3 melatonin binding site, MT1 and MT2 melatonin receptors are present in oocyte, but only MT1 is present in bovine blastocyst produced in vitro. Reproductive Biology and Endocrinology, 10, 103. [Online]. Available: [Link]

-

Stauch, B., Johansson, L. C., McCorvy, J. D., Patel, N., Han, G. W., Huang, X. P., ... & Cherezov, V. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284-288. [Online]. Available: [Link]

-

Boutin, J. A., & Ferry, G. (2019). Measuring Binding at the Putative Melatonin Receptor MT3. In Melatonin and Melatonergic Drugs in Clinical Practice (pp. 57-67). Springer, Cham. [Online]. Available: [Link]

-

Carretero, M., Castan, S., Garcia-Navas, R., Arraztoa, J. A., & Tosini, G. (2012). MT3 melatonin binding site, MT1 and MT2 melatonin receptors are present in oocyte, but only MT1 is present in bovine blastocyst produced in vitro. Reproductive Biology and Endocrinology, 10, 103. [Online]. Available: [Link]

-

Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., ... & Irwin, J. J. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 579(7800), 609-614. [Online]. Available: [Link]

-

Kryzhanovskii, S. A., Salimov, R. M., Tsorin, I. B., & Seredenin, S. B. (2018). On the Mechanism of the Cardioprotective Action of σ1 Receptor Agonist Anxiolytic Fabomotizole Hydrochloride (Afobazole). Bulletin of experimental biology and medicine, 165(5), 629–633. [Online]. Available: [Link]

-

EurekAlert!. (2019, April 24). Researchers create the first maps of two melatonin receptors essential for sleep. [Online]. Available: [Link]

-

Semantic Scholar. (n.d.). [Neuroreceptor mechanisms of the afobazole effect]. [Online]. Available: [Link]

Sources

- 1. Fabomotizole - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fabomotizole? [synapse.patsnap.com]

- 4. Interaction of Afobazole with [sigma]1-Receptors - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deferred Administration of Afobazole Induces Sigma1R-Dependent Restoration of Striatal Dopamine Content in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. troscriptions.com [troscriptions.com]

- 11. researchgate.net [researchgate.net]

- 12. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth" by Rashad Ahmed [scholarscompass.vcu.edu]

- 14. scispace.com [scispace.com]

- 15. What is Fabomotizole used for? [synapse.patsnap.com]

- 16. [Anxiolytic afobazole action self-evaluated by patients with anxiety-asthenic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organs from mice deleted for NRH:quinone oxidoreductase 2 are deprived of the melatonin binding site MT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 21. portlandpress.com [portlandpress.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective properties of afobazol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Treatment with afobazole at delayed time points following ischemic stroke improves long-term functional and histological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Investigating Afobazol (Fabomotizole) as a Redox Modulator in Oxidative Stress Models

Executive Summary

Fabomotizole (Afobazol) represents a distinct class of anxiolytics that operates outside the traditional benzodiazepine-GABAergic axis. Its primary mechanism—agonism of the Sigma-1 receptor (σ1R) and inhibition of MT3/NQO2 —positions it as a potent cytoprotective agent. This guide delineates the experimental frameworks required to investigate Afobazol’s efficacy in mitigating oxidative stress. It is designed for researchers aiming to validate its neuroprotective and cardioprotective properties through rigorous in vitro and in vivo models.

Mechanistic Architecture

To design effective experiments, one must understand the causality of Afobazol's action. It does not merely "scavenge" free radicals; it modulates the cellular machinery that generates and regulates them.

The Sigma-1 Receptor (σ1R) Chaperone Pathway

Afobazol acts as a selective agonist for σ1R, an endoplasmic reticulum (ER) chaperone. Under oxidative stress, σ1R translocates from the mitochondria-associated ER membrane (MAM) to the plasma membrane and nucleus.

-

Causality: Activation of σ1R stabilizes the Inositol-Requiring Enzyme 1 (IRE1), enhancing the splicing of X-box binding protein 1 (XBP1) mRNA. This upregulates cytoprotective genes (e.g., Bcl-2), preventing mitochondrial permeability transition pore (mPTP) opening and subsequent ROS leakage.

The MT3/NQO2 Inhibition Pathway

Afobazol inhibits the MT3 receptor, identified as Quinone Reductase 2 (NQO2).[1]

-

Causality: NQO2 catalyzes the reduction of quinones (e.g., dopamine quinone) into unstable hydroquinones, which rapidly auto-oxidize, generating Superoxide anions (O2•-). By inhibiting NQO2, Afobazol halts this futile redox cycle, directly reducing the burden of reactive oxygen species (ROS).

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism by which Afobazol mitigates oxidative stress.

Figure 1: Dual-pathway mechanism showing Sigma-1 activation and NQO2 inhibition.

Experimental Frameworks & Protocols

To rigorously evaluate Afobazol, researchers should utilize a combination of in vitro screening and in vivo confirmation.

In Vitro Model: Glutamate-Induced Oxidative Toxicity

Rationale: High concentrations of glutamate inhibit cystine uptake, depleting intracellular Glutathione (GSH) and leading to oxidative death (oxytosis). This model specifically tests Afobazol's ability to maintain redox homeostasis independent of GABA receptors.

Cell Line: HT-22 (Murine Hippocampal) or SH-SY5Y (Human Neuroblastoma).

Detailed Protocol:

-

Seeding: Plate HT-22 cells at

cells/well in 96-well plates. Incubate for 24h to reach 70% confluence. -

Pre-treatment (Critical Step):

-

Replace media with serum-free DMEM containing Afobazol.

-

Dose Range:

M to -

Duration: Incubate for 30 minutes prior to stress induction. Note: Pre-incubation allows σ1R translocation.

-

-

Stress Induction:

-

Add L-Glutamate (5 mM) or

(100-200 µM) directly to the wells. -

Co-incubate for 24 hours.

-

-

Viability Assay:

-

Assess cell survival using MTT or CCK-8 assay.

-

-

ROS Quantification (Self-Validating Step):

-

Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe.

-

Wash cells with PBS. Incubate with 10 µM DCFH-DA for 30 min at 37°C.

-

Measure fluorescence (Ex/Em: 485/530 nm). Expectation: Afobazol treatment should significantly reduce fluorescence intensity compared to vehicle.

-

In Vivo Model: Ischemia-Reperfusion (I/R) Injury

Rationale: Reperfusion generates a massive burst of ROS due to the reintroduction of oxygen to ischemic tissue.[2] This model validates Afobazol's capacity to mitigate "reperfusion injury" via mitochondrial protection.

Subject: Male Wistar Rats (250-300g).

Detailed Protocol:

-

Drug Administration:

-

Dose: 5 mg/kg or 10 mg/kg, intraperitoneal (i.p.).

-

Timing: Administer 30 minutes before occlusion (prophylactic) or immediately upon reperfusion (therapeutic).

-

-

Surgical Procedure (MCAO):

-

Anesthetize rats (Isoflurane).

-

Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated nylon monofilament.

-

Occlude for 60 minutes.

-

-

Reperfusion:

-

Withdraw the filament to restore blood flow.

-

Maintain animals for 24 hours post-reperfusion.

-

-

Tissue Harvesting:

-

Sacrifice animals; rapidly isolate the cortex and striatum.

-

Homogenize tissue in cold phosphate buffer (pH 7.4) with protease inhibitors.

-

-

Biochemical Analysis:

-

Centrifuge homogenates (10,000 x g, 15 min, 4°C). Use supernatant for enzymatic assays.[3]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow for a comprehensive study, ensuring all controls and validation steps are present.

Figure 2: Integrated experimental workflow for in vitro and in vivo validation.

Data Synthesis & Biomarker Analysis[4][5][6]

When analyzing results, Afobazol treatment is expected to restore antioxidant enzyme activity to near-control levels while suppressing lipid peroxidation.

Key Biomarkers and Expected Outcomes

| Biomarker | Function | Pathological State (Stress) | Effect of Afobazol | Methodological Note |

| SOD (Superoxide Dismutase) | Dismutates superoxide into H2O2 | Significantly Decreased | Restored/Increased | Measured via inhibition of nitroblue tetrazolium (NBT) reduction. |

| CAT (Catalase) | Decomposes H2O2 into water | Decreased (esp. in cortex) | Significantly Increased | Critical for preventing H2O2 accumulation from SOD activity. |

| GSH (Glutathione) | Major endogenous antioxidant | Depleted | Preserved | Use Ellman’s reagent (DTNB) for quantification. |

| MDA (Malondialdehyde) | Marker of Lipid Peroxidation | Elevated (2-3x fold) | Reduced | Thiobarbituric Acid Reactive Substances (TBARS) assay. |

| Intracellular Ca2+ | Signaling / Toxicity | Overload (Cytosolic spike) | Normalized | Fura-2 AM ratiometric imaging (In Vitro). |

Interpreting the Data[1][7][8][9][10]

-

The "Partial Recovery" Nuance: In striatal tissues, Afobazol may show a partial rather than full recovery of ROS levels compared to the cortex.[4] This is likely due to differential expression of σ1R in these brain regions.

-

Dose-Dependency: In vitro protection usually follows a bell-shaped curve or saturates; typical optimal concentration is around 100 nM to 1 µM . Higher doses do not necessarily yield better protection and may induce off-target effects.[5]

References

-

Zenina, T. A., et al. (2005).[6] Neuroprotective effects of afobazole in vitro. Bulletin of Experimental Biology and Medicine . Link

-

Cuevas, J., et al. (2011).[7] Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors.[7][8] Journal of Pharmacology and Experimental Therapeutics . Link

-

Seredenin, S. B., et al. (2009).[7] Afobazole interaction with sigma-1 receptors regulates calcium signaling in neurons.[8][9] Chemical Pharmaceutical Journal . Link

-

Behensky, A. A., et al. (2013).[7] Stimulation of sigma receptors with afobazole blocks activation of microglia and reduces toxicity caused by amyloid-beta25-35.[7] Journal of Pharmacology and Experimental Therapeutics . Link

-

Voronin, M. V., et al. (2024). Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole. International Journal of Molecular Sciences . Link

-

Kadnikov, I. A., et al. (2015).[7] Cytoprotective Effect of Afobazole and Its Main Metabolite M-11. Bulletin of Experimental Biology and Medicine . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. OBM Neurobiology | Oxidative Stress in Cerebral Ischemia/Reperfusion Injury [lidsen.com]

- 3. Catalase, superoxide dismutase, and glutathione peroxidase activities in various rat tissues after carbon tetrachloride intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of afobazole on the accumulation of free radical oxidation products and the catalase activity in rats with cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fabomotizole? [synapse.patsnap.com]

Afobazole's Interaction with the GABAergic System: A Paradigm of Indirect Modulation

An In-depth Technical Guide for Drug Development Professionals

Abstract

Afobazole (Fabomotizole) represents a significant departure from classical anxiolytics that directly target the GABA-A receptor complex. This guide provides a detailed technical examination of Afobazole's sophisticated mechanism, focusing on its indirect modulation of the GABAergic system. We will dissect its primary molecular interactions, particularly with the Sigma-1 (σ1) receptor, and elucidate how these interactions cascade to restore GABAergic function, especially under conditions of stress. This document synthesizes current research to provide drug development professionals with a comprehensive understanding of Afobazole's unique pharmacological profile, supported by detailed experimental protocols and data visualizations.

Introduction: The GABAergic System and the Unmet Need in Anxiolytic Therapy

The γ-aminobutyric acid (GABA) system is the principal inhibitory network in the central nervous system (CNS).[1] The GABA-A receptor, a ligand-gated chloride ion channel, is a critical mediator of this inhibition.[2][3] For decades, the primary therapeutic strategy for anxiety disorders has involved direct positive allosteric modulation of this receptor, most notably by benzodiazepines.[4][5] These drugs enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization, which produces sedative, anxiolytic, and muscle relaxant effects.[1][4]

However, the clinical utility of benzodiazepines is hampered by significant drawbacks, including tolerance, dependence, withdrawal symptoms, and cognitive impairment.[4][6] This has driven a search for novel anxiolytics with improved safety profiles. Afobazole, developed in Russia, emerged from this search as a selective anxiolytic that does not cause the sedation or dependency associated with benzodiazepines.[2][6] Its mechanism is fundamentally different; it does not directly bind to the benzodiazepine site on the GABA-A receptor.[2][6] Instead, it orchestrates a complex series of molecular events that indirectly preserve and restore the functionality of the GABAergic system.

The Primary Molecular Targets of Afobazole

Afobazole's pharmacological activity is not attributable to a single target but to its engagement with multiple intracellular and membrane-bound proteins. Radioligand binding assays have identified several key interaction sites.[2]

Key Mechanistic Insight: The central hypothesis is that Afobazole's anxiolytic effects are primarily driven by its agonist activity at σ1 receptors, which act as intracellular chaperones to modulate a variety of downstream effectors, ultimately impacting GABAergic transmission.[2][7][8]

| Target Protein | Binding Affinity (Ki) | Primary Function of Target | Reference |

| Sigma-1 (σ1) Receptor | 5.9 µM | Intracellular chaperone, regulates Ca2+ signaling and cell survival | [2] |

| MAO-A (Monoamine Oxidase A) | 3.6 µM | Enzyme, catabolizes monoamine neurotransmitters | [2] |

| MT1 Receptor (Melatonin) | 16 µM | G-protein coupled receptor, involved in circadian rhythms | [2] |

| MT3 Receptor (NQO2) | 0.97 µM | Enzyme (quinone reductase 2), melatonin binding site | [2] |

Sigma-1 (σ1) Receptor Agonism: The Core Mechanism

The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[6][8] It is not a classical neurotransmitter receptor but a modulator of cellular stress responses and signaling.[7] Afobazole acts as a σ1 receptor agonist.[2][8] This interaction is critical for its anxiolytic and neuroprotective effects.[7][9]

Activation of σ1 receptors by Afobazole has been shown to:

-

Regulate Intracellular Calcium (Ca²⁺) Overload: During cellular stress like ischemia, Afobazole attenuates pathological increases in intracellular Ca²⁺ in a σ1-dependent manner. This effect is blocked by σ1 receptor antagonists.[7]

-

Promote Neuronal Survival: By modulating Ca²⁺ signaling and other stress responses, Afobazole exhibits significant neuroprotective properties.[7][9][10]

-

Modulate Other Receptor Systems: As a chaperone, the σ1 receptor can physically interact with and modulate the function of other proteins, including ion channels and neurotransmitter receptors.[8] This provides a plausible mechanism for its indirect influence on the GABA system.

Other Relevant Interactions

While σ1 agonism is central, Afobazole's interactions with other targets contribute to its overall profile:

-

Melatonin Receptors (MT1/MT3): Melatonin itself can modulate GABA-A receptor activity.[11][12] Afobazole's weak agonism at MT1 receptors may contribute to its anxiolytic profile, potentially by sensitizing GABAergic pathways.[2][13]

-

MAO-A Inhibition: As a reversible inhibitor of MAO-A, Afobazole can influence the levels of monoamine neurotransmitters like serotonin and norepinephrine, which are known to play a role in mood and anxiety and can modulate GABAergic circuits.[2][6][14]

-

Neurotrophic Factors (BDNF): Afobazole has been shown to prevent the stress-induced decrease in brain-derived neurotrophic factor (BDNF).[15] BDNF is a crucial regulator of GABAergic synapse development and function, further linking Afobazole to the health of the inhibitory system.[16][17]

Experimental Protocols for Mechanistic Validation

To rigorously investigate Afobazole's interaction with the GABAergic system, a multi-pronged approach combining biochemical, electrophysiological, and behavioral assays is required.

Protocol: Radioligand Competition Binding Assay

Objective: To confirm Afobazole's binding affinity for σ1 receptors and its lack of affinity for the GABA-A benzodiazepine site.

Causality: This assay directly measures molecular interaction and is the gold standard for determining a compound's affinity (Ki) for a specific receptor site. Comparing results across different targets validates its selectivity profile.

Methodology:

-

Tissue/Cell Preparation: Prepare membrane homogenates from a relevant source expressing the target receptors (e.g., rodent brain tissue for GABA-A, or cell lines like Jurkat for σ1).

-

Radioligand Incubation: Incubate the membrane preparation with a specific radioligand at a concentration near its Kd value.

-

For σ1 sites: Use -pentazocine.

-

For Benzodiazepine sites: Use [³H]flunitrazepam.

-

-

Competition: Add increasing concentrations of unlabeled Afobazole to the incubation mixture. Include a control with a known ligand (e.g., haloperidol for σ1, diazepam for benzodiazepine sites) to establish maximal displacement.

-

Separation: After incubation reaches equilibrium, rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Afobazole. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of Afobazole that inhibits 50% of radioligand binding).

-

Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To demonstrate that Afobazole does not directly gate the GABA-A channel but modulates its function, potentially restoring it after a "stress" challenge.

Causality: This functional assay directly measures the physiological consequence of receptor activation—ion flow. It can distinguish between direct agonists, allosteric modulators, and compounds with no direct effect.

Methodology:

-

Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing GABA-A receptor subunits.

-

Recording Setup: Establish a whole-cell patch-clamp configuration. Hold the cell at a potential of -60 mV to measure chloride currents.

-

Baseline GABA Response: Perfuse the cell with a submaximal concentration of GABA (e.g., 1-3 µM) to elicit a baseline inward Cl⁻ current.

-

Afobazole Application: Co-apply GABA with Afobazole (e.g., 1-10 µM).

-

Expected Outcome: Unlike benzodiazepines, Afobazole should not significantly potentiate the GABA-evoked current.

-

-

Stress Challenge & Restoration:

-

Induce a "stressed" state in the cell, for example, by briefly applying a high concentration of glutamate or a pro-inflammatory cytokine to induce excitotoxicity and potential GABA-A receptor downregulation.

-

Measure the GABA-evoked current again, which is expected to be diminished.

-

Pre-incubate a separate batch of "stressed" cells with Afobazole for 30-60 minutes, then measure the GABA-evoked current.

-

Expected Outcome: The GABA response in cells pre-treated with Afobazole should be significantly larger than in stressed cells without treatment, demonstrating a restorative effect.

-

Conclusion and Future Directions

Afobazole stands apart from conventional anxiolytics due to its unique, indirect mechanism of action on the GABAergic system. It does not act as a direct modulator of the GABA-A receptor but rather as a "GABA-restoring" agent. Its primary agonism at the σ1 receptor chaperone initiates a cascade of neuroprotective and cell-stabilizing effects that preserve the integrity and function of the GABA-A receptor, especially under conditions of stress. This pharmacology explains its favorable clinical profile, which is devoid of the sedative and dependence-inducing effects of benzodiazepines. [6] For drug development professionals, Afobazole serves as a compelling case study for a new therapeutic strategy: targeting cellular resilience and homeostasis to treat CNS disorders, rather than solely focusing on direct receptor modulation. Future research should aim to further delineate the precise signaling pathways linking σ1 receptor activation to GABA-A receptor stabilization and explore the potential of this mechanism in other conditions characterized by neuronal stress and GABAergic dysfunction.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fabomotizole? Retrieved from Patsnap Synapse. [Link]

-

Antipov, A. A., et al. (2013). Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors. Journal of Pharmacology and Experimental Therapeutics, 347(2), 468-77. [Link]

-

Wikipedia. (n.d.). Anxiolytic. Retrieved from Wikipedia. [Link]

-

Cuevas, J., et al. (2013). Afobazole Activation of σ-1 Receptors Modulates Neuronal Responses to amyloid-β25-35. Journal of Pharmacology and Experimental Therapeutics, 347(2), 468-77. [Link]

-

University of South Florida. (n.d.). Afobazole Nanoparticles Formulation for Enhanced Therapeutics. USF Research. [Link]

-

Ghoddoussi, S., et al. (2020, July 9). Restoration of GABAA Receptor Function after Benzodiazepine Use: A Meta-Analysis. Cureus. [Link]

-

BioWorld. (2009, August 13). In vivo pharmacokinetics and metabolism data on afobazole presented at EACPT. [Link]

-

Kolosova, N. G., et al. (2014). Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole. Pathophysiology, 21(1), 71-76. [Link]

-

Seredenin, S. B., et al. (2008). [Effects of afobazole on the BDNF content in brain structures of inbred mice with different phenotypes of emotional stress reaction]. Eksperimental'naia i klinicheskaia farmakologiia, 71(3), 6-9. [Link]

-

Kadnikov, V. V., et al. (2023). Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors' Ligands. International Journal of Molecular Sciences, 24(11), 9576. [Link]

-

Kim, J. J., & inhibitory synaptic signaling throughout the central nervous system. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15166. [Link]

-

Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

-

Seredenin, S. B., et al. (2020). Involvement of Chaperone Sigma1R in the Anxiolytic Effect of Fabomotizole. International Journal of Molecular Sciences, 21(11), 3855. [Link]

-

Krupina, N. A., et al. (2011). [Possible role of serotonin 5-HT2 receptors in mechanism of afobazole anxiolytic action: neurochemical study of inter-line differences in mice]. Eksperimental'naia i klinicheskaia farmakologiia, 74(1), 8-12. [Link]

-

ResearchGate. (n.d.). Interaction of afobazole with the σ 1 -receptor. Binding of afobazole... [Image]. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from Wikipedia. [Link]

-

Frontiers. (2023, March 28). Melatonin suppresses sympathetic vasomotor tone through enhancing GABAA receptor activity in the hypothalamus. Frontiers in Physiology. [Link]

-

Kim, J. J., & inhibitory synaptic signaling throughout the central nervous system. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. PMC. [Link]

-

The Neuropharmacology Institute. (2014, December 2). The GABA-A Receptors and the Benzodiazepines Part 1 [Video]. YouTube. [Link]

-

Frontiers. (2016). Mechanism of BDNF Modulation in GABAergic Synaptic Transmission in Healthy and Disease Brains. Frontiers in Cellular Neuroscience. [Link]

-

MDPI. (2021). NGF Eye Administration Recovers the TrkB and Glutamate/GABA Marker Deficit in the Adult Visual Cortex Following Optic Nerve Crush. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

PubMed. (2003). The GABA(A) receptor mediates the hypnotic activity of melatonin in rats. Pharmacology, Biochemistry and Behavior, 74(3), 573-80. [Link]

-

Technology Networks. (2018, December 4). Understanding the Role of BDNF on GABAergic neurotransmission. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fabomotizole? [synapse.patsnap.com]

- 7. Afobazole modulates neuronal response to ischemia and acidosis via activation of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Afobazole activation of σ-1 receptors modulates neuronal responses to amyloid-β25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of Sigma‐1 receptor to cytoprotective effect of afobazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Melatonin suppresses sympathetic vasomotor tone through enhancing GABAA receptor activity in the hypothalamus [frontiersin.org]

- 12. The GABA(A) receptor mediates the hypnotic activity of melatonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiolytic - Wikipedia [en.wikipedia.org]

- 14. [Possible role of serotonin 5-HT2 receptors in mechanism of afobazole anxiolytic action: neurochemical study of inter-line differences in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Effects of afobazole on the BDNF content in brain structures of inbred mice with different phenotypes of emotional stress reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Mechanism of BDNF Modulation in GABAergic Synaptic Transmission in Healthy and Disease Brains [frontiersin.org]

- 17. technologynetworks.com [technologynetworks.com]

Methodological & Application

sigma-1 receptor radioligand binding assay with Afobazol

Application Note: High-Precision Radioligand Binding Assay for Sigma-1 Receptor ( R) Affinity using Afobazole

Abstract & Scope

This guide details the methodology for characterizing the interaction between the anxiolytic/cytoprotective agent Afobazole and the Sigma-1 receptor (

Because Afobazole exhibits moderate affinity (

Scientific Background

The Target: Sigma-1 Receptor ( R)

The

The Ligand: Afobazole (Fabomotizole)

Afobazole is a mixed-mechanism agent. While it inhibits MAO-A and binds MT1/MT3 receptors, its neuroprotective and anxiolytic effects are largely mediated by

-

Mechanism: Acts as a chaperone agonist, promoting

R translocation.[3] -

Binding Profile: Competitive displacement of

ligands.[4]

Mechanism of Action Diagram

The following diagram illustrates the functional consequence of Afobazole binding, providing biological context for the assay.

Figure 1: Afobazole-induced activation of

Materials & Reagents

Biological Source[1][3][6][7]

-

Primary Tissue: Male Wistar or Sprague-Dawley Rat Brain (minus cerebellum, which has lower

density). -

Alternative: Guinea Pig Liver (GPL).[5] GPL has the highest natural density of

R, making it ideal for low-affinity ligands like Afobazole to ensure sufficient total binding signal.

Radioligand & Compounds

| Reagent | Specification | Role | Notes |

| -Pentazocine | Specific Activity: >30 Ci/mmol | Tracer | Highly selective for |

| Afobazole | Purity >98% | Test Compound | Dissolve in DMSO (Stock 10 mM). |

| Haloperidol | 10 µM final conc. | Non-Specific Binding (NSB) | High affinity |

| (+)-Pentazocine | 10 µM final conc.[6] | Alt. NSB / Positive Control | Defines specific |

Buffers

-

Homogenization Buffer: 50 mM Tris-HCl, 0.32 M Sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 8.0 (Optimized for Pentazocine binding).

-

Note:

R binding is sensitive to ionic strength; avoid high salt concentrations unless validating physiological conditions.

-

Experimental Protocol

Membrane Preparation (P2 Fraction)

Rationale:

-

Dissection: Rapidly remove rat brain, weigh, and place in ice-cold Homogenization Buffer (1:10 w/v).

-

Homogenization: Use a glass-Teflon homogenizer (10 strokes at 500 rpm).

-

Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C. Discard pellet (nuclear debris/vasculature).

-

Centrifugation 2: Transfer supernatant. Spin at 20,000 x g for 20 min at 4°C.

-